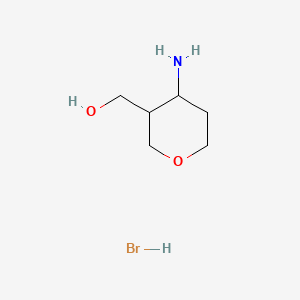
(4-Aminotetrahydropyran-3-YL)methanol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide is a chemical compound that features a tetrahydropyran ring, which is a common three-dimensional ring system in many marketed drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide typically involves the reaction of tetrahydro-4H-pyran-4-one with ammonium formate in the presence of a palladium catalyst. This reaction yields 4-aminotetrahydropyran, which is then further reacted with methanol and hydrobromic acid to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which have applications in pharmaceuticals and organic synthesis .
Wissenschaftliche Forschungsanwendungen
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and microbial infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminotetrahydropyran: Contains the same tetrahydropyran ring and amino group but lacks the methanol and hydrobromide components.
3-Aminotetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.
4-Aminomorpholine: Contains a morpholine ring instead of a pyran ring.
Uniqueness
Its tetrahydropyran ring provides a stable and versatile scaffold for further chemical modifications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C6H14BrNO2 |
|---|---|
Molekulargewicht |
212.08 g/mol |
IUPAC-Name |
(4-aminooxan-3-yl)methanol;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c7-6-1-2-9-4-5(6)3-8;/h5-6,8H,1-4,7H2;1H |
InChI-Schlüssel |
PGYXWASIJMIPPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1N)CO.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


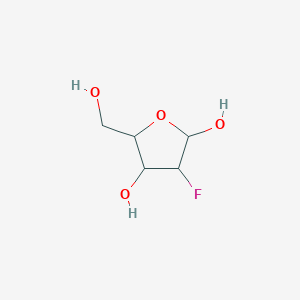
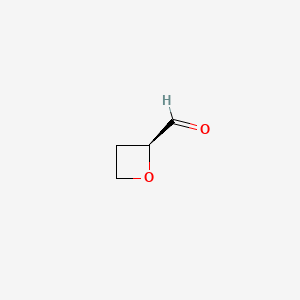
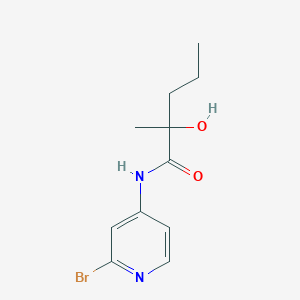
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)
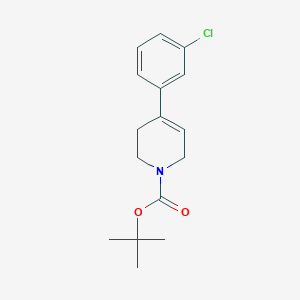

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)
![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)
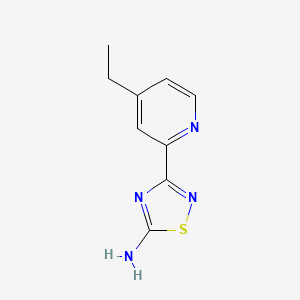
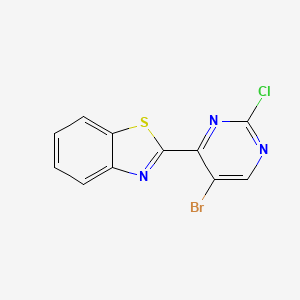
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
